molecular formula C19H22BrNO5 B8350044 1,1-Dimethylethyl N-((7-bromo-4-hydroxy-1,1-dimethyl-2-oxo-naphthalen-3-yl)carbonyl)glycinate

1,1-Dimethylethyl N-((7-bromo-4-hydroxy-1,1-dimethyl-2-oxo-naphthalen-3-yl)carbonyl)glycinate

Cat. No.: B8350044
M. Wt: 424.3 g/mol
InChI Key: WZIWISDUGWSNHA-UHFFFAOYSA-N
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Description

1,1-Dimethylethyl N-((7-bromo-4-hydroxy-1,1-dimethyl-2-oxo-naphthalen-3-yl)carbonyl)glycinate is a useful research compound. Its molecular formula is C19H22BrNO5 and its molecular weight is 424.3 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C19H22BrNO5

Molecular Weight

424.3 g/mol

IUPAC Name

tert-butyl 2-[(6-bromo-1-hydroxy-4,4-dimethyl-3-oxonaphthalene-2-carbonyl)amino]acetate

InChI

InChI=1S/C19H22BrNO5/c1-18(2,3)26-13(22)9-21-17(25)14-15(23)11-7-6-10(20)8-12(11)19(4,5)16(14)24/h6-8,23H,9H2,1-5H3,(H,21,25)

InChI Key

WZIWISDUGWSNHA-UHFFFAOYSA-N

Canonical SMILES

CC1(C2=C(C=CC(=C2)Br)C(=C(C1=O)C(=O)NCC(=O)OC(C)(C)C)O)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

DIPEA (3.86 mL, 22.2 mmol, 1.2 eq) was added to a mixture of ethyl 7-bromo-4-hydroxy-1,1-dimethyl-2-oxo-naphthalene-3-carboxylate (6.27 g, 18.5 mmol) and glycine tert-butyl ester hydrochloride (3.72 g, 22.2 mmol) in dioxane (30 mL). The reaction mixture was stirred at 85° C. for 3 hours. The reaction mixture was cooled to room temperature and concentrated in vacuo to give a light yellow solid. The crude solid was suspended in ether, filtered, and washed with water to give the desired ester as a white solid (6.53 g). MS (m/e)=368.1 (M+H-tBu)+.
Name
Quantity
3.86 mL
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reactant
Reaction Step One
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6.27 g
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reactant
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3.72 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
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0 (± 1) mol
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solvent
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